Cas no 1805087-20-0 (2-Amino-3-bromo-5-(difluoromethyl)-4-methoxypyridine)

2-Amino-3-bromo-5-(difluoromethyl)-4-methoxypyridine Chemical and Physical Properties
Names and Identifiers
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- 2-Amino-3-bromo-5-(difluoromethyl)-4-methoxypyridine
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- Inchi: 1S/C7H7BrF2N2O/c1-13-5-3(6(9)10)2-12-7(11)4(5)8/h2,6H,1H3,(H2,11,12)
- InChI Key: FAQJVLQFTCLKBX-UHFFFAOYSA-N
- SMILES: BrC1=C(N)N=CC(C(F)F)=C1OC
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 173
- XLogP3: 1.8
- Topological Polar Surface Area: 48.1
2-Amino-3-bromo-5-(difluoromethyl)-4-methoxypyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029070423-1g |
2-Amino-3-bromo-5-(difluoromethyl)-4-methoxypyridine |
1805087-20-0 | 97% | 1g |
$1,504.90 | 2022-04-01 |
2-Amino-3-bromo-5-(difluoromethyl)-4-methoxypyridine Related Literature
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Baojun Lin,Xiaobo Zhou,Heng Zhao,Jian Yuan,Ke Zhou,Kai Chen,Hongbo Wu,Renjun Guo,Manuel A. Scheel,Andrei Chumakov,Yimin Mao,Laili Wang,Zheng Tang,Wei Ma Energy Environ. Sci., 2020,13, 2467-2479
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A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
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Joshua D. McGraw,Nicholas M. Jago,Kari Dalnoki-Veress Soft Matter, 2011,7, 7832-7838
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Shilpi Bariar,Abitha Balakrishnan RSC Adv., 2015,5, 100077-100083
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Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
Additional information on 2-Amino-3-bromo-5-(difluoromethyl)-4-methoxypyridine
Introduction to 2-Amino-3-bromo-5-(difluoromethyl)-4-methoxypyridine (CAS No. 1805087-20-0)
2-Amino-3-bromo-5-(difluoromethyl)-4-methoxypyridine, with the chemical identifier CAS No. 1805087-20-0, is a specialized heterocyclic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the pyridine family, a class of nitrogen-containing heterocycles that are widely recognized for their diverse biological activities and structural versatility. The presence of multiple functional groups, including an amino group, a bromo substituent, a difluoromethyl group, and a methoxy group, makes this molecule a valuable scaffold for further chemical modifications and derivatization.
The unique combination of these substituents imparts distinct electronic and steric properties to the molecule, which can be exploited in the design of novel bioactive compounds. Specifically, the amino group at the 2-position enhances nucleophilicity, while the bromo group at the 3-position provides a handle for further functionalization via cross-coupling reactions. The difluoromethyl group at the 5-position is known to improve metabolic stability and binding affinity in drug candidates, whereas the methoxy group at the 4-position contributes to lipophilicity and solubility adjustments.
In recent years, there has been a surge in research focused on developing novel pyridine derivatives with enhanced pharmacological properties. Pyridines serve as fundamental building blocks in medicinal chemistry due to their ability to mimic key interactions within biological targets such as enzymes and receptors. The specific arrangement of substituents in 2-Amino-3-bromo-5-(difluoromethyl)-4-methoxypyridine makes it an attractive intermediate for synthesizing compounds with potential applications in various therapeutic areas.
One of the most compelling aspects of this compound is its utility in fragment-based drug discovery. Fragment-based approaches rely on identifying small molecular fragments that bind to biological targets with high affinity. These fragments can then be optimized through iterative chemical modifications to develop lead compounds. The structural features of 2-Amino-3-bromo-5-(difluoromethyl)-4-methoxypyridine make it an excellent candidate for such libraries, as its diverse functional groups allow for versatile derivatization strategies.
Recent studies have highlighted the importance of fluorinated pyridines in medicinal chemistry. The introduction of fluorine atoms into a pyridine core can significantly alter physicochemical properties such as lipophilicity, polar surface area, and metabolic stability. For instance, difluoromethyl groups are frequently incorporated into drug candidates due to their ability to enhance binding interactions and reduce susceptibility to enzymatic degradation. The presence of this moiety in 2-Amino-3-bromo-5-(difluoromethyl)-4-methoxypyridine underscores its potential as a pharmacophore in developing next-generation therapeutics.
The bromo substituent at the 3-position of 2-Amino-3-bromo-5-(difluoromethyl)-4-methoxypyridine offers another layer of synthetic utility. Bromo groups are commonly employed in cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Stille couplings, which are pivotal for constructing complex molecular architectures. These reactions enable the introduction of aryl, alkyl, or other heterocyclic moieties at strategic positions within the molecule, expanding its pharmacological repertoire.
Moreover, the methoxy group at the 4-position influences both electronic and steric properties of the compound. Methoxy groups are often used to modulate lipophilicity and solubility, which are critical factors in drug formulation and bioavailability. By adjusting the position and type of substituents around the pyridine ring, chemists can fine-tune these properties to optimize pharmacokinetic profiles.
In academic research circles, 2-Amino-3-bromo-5-(difluoromethyl)-4-methoxypyridine has been explored as a precursor for synthesizing kinase inhibitors. Kinases are enzymes that play a central role in numerous cellular processes and are frequently targeted by small-molecule drugs. Pyridine-based kinase inhibitors have shown promise in treating cancers, inflammatory diseases, and neurological disorders. The structural features of this compound make it a logical starting point for designing molecules that interact with kinase active sites or allosteric pockets.
Another emerging area where this compound finds relevance is in the development of agrochemicals. Pyridine derivatives are widely used as intermediates in herbicides, fungicides, and insecticides due to their ability to disrupt essential biological pathways in pests while maintaining low toxicity to crops. The multifunctional nature of 2-Amino-3-bromo-5-(difluoromethyl)-4-methoxypyridine allows for its incorporation into diverse agrochemical formulations aimed at enhancing crop protection strategies.
The synthesis of 2-Amino-3-bromo-5-(difluoromethyl)-4-methoxypyridine typically involves multi-step organic transformations starting from commercially available pyridine precursors. Key synthetic steps often include halogenation reactions to introduce bromo groups at specific positions on the pyridine ring followed by nucleophilic substitution or cross-coupling reactions to install other functional groups such as amino groups or methoxy groups. Difluoromethylation can be achieved through various methods including metal-mediated reactions or direct fluorination techniques.
The purity and quality of 2-Amino-3-bromo-5-(difluoromethyl)-4-methoxypyridine are critical factors that influence downstream applications whether they be in pharmaceutical development or agrochemical synthesis. High-purity compounds ensure reliable results in biochemical assays and facilitate efficient scale-up processes for industrial production. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy including 1H NMR and 13C NMR provide detailed structural information while high-performance liquid chromatography (HPLC) or gas chromatography (GC) coupled with mass spectrometry (MS) enable rigorous purity assessments.
The growing interest in computationally guided drug discovery has also positioned compounds like 2-Amino-3-bromo-5-(difluoromethyl)-4-methoxypyridine as valuable inputs for virtual screening campaigns. Computational methods such as molecular docking simulations allow researchers to predict binding affinities between this compound and target proteins with high precision before conducting wet-lab experiments thus saving time resources while increasing success rates.
In conclusion,2-Amino-3-bromo-5-(difluoromethyl)-4-methoxypyridine (CAS No.,1805087–20–0) represents an intriguing molecule with broad applicability across multiple domains including pharmaceuticals agrochemicals material sciences among others Its unique structural features make it an excellent candidate for further exploration through both experimental synthesis computational modeling thereby contributing significantly toward advancing scientific knowledge while addressing unmet needs within various industries
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